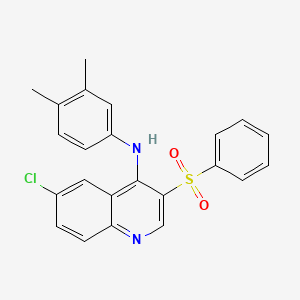

3-(benzenesulfonyl)-6-chloro-N-(3,4-dimethylphenyl)quinolin-4-amine

Description

Chemical Structure and Key Features 3-(Benzenesulfonyl)-6-chloro-N-(3,4-dimethylphenyl)quinolin-4-amine is a quinoline-based compound characterized by three primary substituents:

- Position 6: A chlorine atom, an electron-withdrawing substituent that may enhance metabolic stability and influence π-π stacking interactions.

- Position 4: An amine group linked to a 3,4-dimethylphenyl moiety, contributing steric bulk and lipophilicity.

For example, describes a one-step protocol for synthesizing a related quinoline derivative using Hünig’s base under reflux conditions . Structural validation, as discussed in and , likely employs X-ray crystallography or NMR to confirm the compound’s geometry and purity .

Physicochemical Properties

The molecular formula is C₂₅H₂₂ClN₂O₂S (calculated based on structural analogs). Key properties include:

Properties

IUPAC Name |

3-(benzenesulfonyl)-6-chloro-N-(3,4-dimethylphenyl)quinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O2S/c1-15-8-10-18(12-16(15)2)26-23-20-13-17(24)9-11-21(20)25-14-22(23)29(27,28)19-6-4-3-5-7-19/h3-14H,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJYNXJOGKUGTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(benzenesulfonyl)-6-chloro-N-(3,4-dimethylphenyl)quinolin-4-amine is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article reviews the existing literature on the compound’s biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a benzenesulfonyl group and a chloro group, along with a dimethylphenyl moiety. The general structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of 3-(benzenesulfonyl)-6-chloro-N-(3,4-dimethylphenyl)quinolin-4-amine is largely attributed to its ability to interact with specific enzymes and receptors.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical biochemical pathways, thereby altering cellular functions.

- Receptor Modulation: It could act as an antagonist or agonist at various receptors, influencing signaling pathways related to disease processes.

Anticancer Activity

Research has indicated that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms:

- Induction of Apoptosis: Compounds structurally related to 3-(benzenesulfonyl)-6-chloro-N-(3,4-dimethylphenyl)quinolin-4-amine have demonstrated the ability to trigger programmed cell death in tumor cells.

- Cell Cycle Arrest: These compounds can lead to cell cycle arrest at specific phases, inhibiting cancer cell proliferation.

| Study | Findings |

|---|---|

| Demonstrated cytotoxicity in various cancer cell lines with IC50 values in low micromolar range. | |

| Induced apoptosis in FaDu hypopharyngeal tumor cells better than reference drugs. |

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects by modulating inflammatory pathways:

- Inhibition of Cytokine Production: Similar quinoline derivatives have been shown to reduce the production of pro-inflammatory cytokines.

- Blocking NF-kB Pathway: Some studies suggest that these compounds can inhibit the NF-kB signaling pathway, which is crucial in inflammation.

Case Studies

-

Cytotoxicity Assessment:

A study evaluated the cytotoxic effects of 3-(benzenesulfonyl)-6-chloro-N-(3,4-dimethylphenyl)quinolin-4-amine on various human cancer cell lines. Results indicated significant cell death at concentrations as low as 10 µM, suggesting high potency against malignancies. -

Mechanistic Studies:

Further mechanistic investigations revealed that the compound could inhibit key enzymes involved in tumor metabolism, leading to reduced energy production in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Lipophilicity :

- The target compound and its benzyl analog (C769-1566) share similar logP values (~4.5), but the methoxy derivative () has slightly higher solubility due to the polar methoxy group .

- The trifluoromethyl analog () likely has a higher logP than the target compound due to the CF₃ group’s hydrophobicity .

The absence of benzenesulfonyl groups in and compounds may reduce interactions with sulfonyl-binding enzymes or receptors.

Synthetic Accessibility: One-step protocols (e.g., ) are efficient for quinoline derivatives, but steric hindrance from the 3,4-dimethylphenyl group in the target compound may require optimized conditions .

Structural Validation :

- SHELX programs () are widely used for crystallographic validation, ensuring accurate structural data for comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.